BENZ(a)ANTHRACENE, 7,8,9,12-TETRAMETHYL-
Description
Overview of Polycyclic Aromatic Hydrocarbons (PAHs) in Scientific Inquiry
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. They are ubiquitous environmental contaminants, primarily formed from the incomplete combustion of organic materials such as coal, oil, gasoline, and wood. In the realm of scientific inquiry, PAHs are of profound interest due to their potent mutagenic and carcinogenic properties. This has led to extensive research into their mechanisms of action, metabolic activation, and the relationship between their structure and biological activity.
Historical Trajectory of Research on Methylated Benz(a)anthracene (B33201) Derivatives
The study of methylated benz(a)anthracene derivatives has a long history, with early research focusing on understanding how the addition of methyl groups to the parent benz(a)anthracene molecule influences its carcinogenicity. Compounds such as 7-methylbenz(a)anthracene and 7,12-dimethylbenz(a)anthracene (DMBA) have been extensively investigated as potent carcinogens. nih.gov These studies have been instrumental in elucidating the metabolic pathways that lead to the formation of highly reactive diol epoxides, which can bind to DNA and initiate carcinogenesis. nih.gov Research has shown that the position and number of methyl groups can dramatically alter the biological activity of the benz(a)anthracene core. nih.gov
Significance of Methyl Substitutions on the Benz(a)anthracene Core in Mechanistic Studies
Methyl substitutions on the benz(a)anthracene core are of paramount significance in mechanistic studies for several reasons. The presence of methyl groups can influence the electronic properties of the aromatic system, affecting the ease of metabolic activation. Furthermore, steric hindrance from methyl groups can direct metabolism towards specific sites on the molecule, leading to the formation of different metabolites with varying degrees of carcinogenicity. The study of various methylated isomers allows researchers to probe the structure-activity relationships that govern the carcinogenic potential of this class of compounds. For instance, research on monomethylated and dimethylated benz(a)anthracenes has provided crucial insights into the role of the "bay region" and "K-region" in the metabolic activation of PAHs. nih.gov
Research Scope and Focus on Benz(a)anthracene, 7,8,9,12-Tetramethyl-
While extensive research has been conducted on mono- and di-methylated benz(a)anthracenes, scientific literature specifically detailing the synthesis, biological activity, and mechanistic studies of Benz(a)anthracene, 7,8,9,12-Tetramethyl- is notably limited. This particular isomer, with methyl groups at the 7, 8, 9, and 12 positions, presents a unique substitution pattern. The focus of this article is to collate the available information on this specific compound and to contextualize its potential significance within the broader understanding of methylated PAHs. Due to the scarcity of direct research, this article will also draw upon the established knowledge of how methylations at these positions on the benz(a)anthracene ring system generally influence molecular properties and biological activity.
Table 1: Physicochemical Properties of Benz(a)anthracene, 7,8,9,12-Tetramethyl-
| Property | Value |
| Molecular Formula | C22H20 |
| Molecular Weight | 284.42 g/mol |
| CAS Number | 63020-39-3 |
| Melting Point | 132-133 °C |
| Boiling Point (estimate) | 493.89 °C |
| Flash Point | 249.7 °C |
| Vapor Pressure | 1.52E-09 mmHg at 25°C |
This data is compiled from available chemical databases and represents predicted or limited experimental values. lookchem.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
63020-39-3 |
|---|---|
Molecular Formula |
C22H20 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
7,8,9,12-tetramethylbenzo[a]anthracene |
InChI |
InChI=1S/C22H20/c1-13-9-11-18-16(4)22-19(15(3)21(18)14(13)2)12-10-17-7-5-6-8-20(17)22/h5-12H,1-4H3 |
InChI Key |
DFKQEQMVSBDKRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C3C(=C2C)C=CC4=CC=CC=C43)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Isomer Specific Preparation for Benz a Anthracene, 7,8,9,12 Tetramethyl
Advanced Synthetic Routes for Polycyclic Aromatic Hydrocarbons
The synthesis of the benz[a]anthracene skeleton and its derivatives often relies on a variety of classical and modern organic reactions. These methods are designed to construct the fused four-ring system characteristic of this class of PAHs.
Classical Methods:
Friedel-Crafts Reaction: This is a fundamental method for the alkylation and acylation of aromatic rings. In the context of PAH synthesis, an intramolecular Friedel-Crafts reaction can be a key step in forming one of the rings of the benz[a]anthracene core. beilstein-journals.org
Diels-Alder Reaction: This [4+2] cycloaddition reaction is a powerful tool for forming six-membered rings. A common strategy involves the reaction of a diene with a dienophile to construct a portion of the polycyclic system. researchgate.net
Wittig Reaction: The Wittig reaction is instrumental in forming carbon-carbon double bonds, which can be subsequently cyclized to build the aromatic rings of PAHs. researchgate.net
Modern Methods:
Transition Metal-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki coupling have become increasingly important in PAH synthesis. researchgate.net These reactions allow for the precise formation of carbon-carbon bonds between different aromatic precursors.
Cyclotrimerization of Alkynes and Arynes: This method can be employed to construct the benzene (B151609) rings within the larger PAH structure. researchgate.net
Flash Vacuum Pyrolysis: This technique involves the high-temperature decomposition of a precursor molecule to generate reactive intermediates that can rearrange and cyclize to form the desired PAH. researchgate.net
Oxidative Photocyclization: This method utilizes light to induce the cyclization of a precursor molecule, often a stilbene (B7821643) derivative, to form a phenanthrene (B1679779) or other polycyclic system. researchgate.net
The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. For a tetramethyl-substituted benz[a]anthracene, the synthetic strategy must be carefully designed to introduce the methyl groups at the correct positions.
Isomer-Specific Synthesis of Methylated Benz(a)anthracene (B33201) Derivatives
Achieving isomer specificity in the synthesis of methylated PAHs is a significant challenge due to the potential for multiple reaction sites on the aromatic core. The synthesis of 7,8,9,12-tetramethylbenz[a]anthracene would require a strategy that precisely controls the placement of the four methyl groups.
One plausible approach involves the construction of appropriately substituted precursors that already contain the methyl groups in the desired locations. For example, a Diels-Alder reaction between a suitably substituted diene and a substituted naphthoquinone derivative could be envisioned. The substituents on the starting materials would be chosen to ultimately become the methyl groups at the 7, 8, 9, and 12 positions of the final benz[a]anthracene product.
Another strategy could involve the synthesis of a pre-functionalized benz[a]anthracene core, which is then selectively methylated. However, direct methylation of the benz[a]anthracene skeleton often leads to a mixture of isomers, making this a less desirable approach for obtaining a single, pure isomer.
A more controlled method involves the multi-step synthesis of a precursor molecule where the positions of the future methyl groups are pre-determined. For instance, a synthetic sequence might start with a substituted naphthalene (B1677914) or benzene derivative, which is then elaborated through a series of reactions, such as Grignard additions, oxidations, and cyclizations, to build the final tetramethylated benz[a]anthracene structure.
For example, the synthesis of other methylated benz[a]anthracenes, such as 7,12-dimethylbenz[a]anthracene (B13559), has been well-documented and often serves as a model for the synthesis of other derivatives. nih.gov These syntheses often involve the reaction of a substituted aromatic ketone with a Grignard reagent, followed by cyclization and aromatization. A similar, albeit more complex, approach could be adapted for the synthesis of the 7,8,9,12-tetramethyl isomer.
Purification and Analytical Verification Techniques in Organic Synthesis Research
The purification and analytical verification of the synthesized 7,8,9,12-tetramethylbenz[a]anthracene are critical steps to ensure the identity and purity of the compound. Due to the potential for the formation of isomeric byproducts, rigorous purification and characterization are essential.
Purification Techniques:
Column Chromatography: This is a standard technique for separating organic compounds. For PAHs, silica (B1680970) gel or alumina (B75360) are common stationary phases, and a mixture of non-polar and moderately polar solvents is used as the eluent. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode, is a powerful tool for the separation of PAH isomers. nih.gov It offers higher resolution than traditional column chromatography.
Recrystallization: This technique can be used to purify solid products. The choice of solvent is crucial for obtaining high-purity crystals.
Analytical Verification Techniques:
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming the presence of the desired product. nist.gov The fragmentation pattern can also provide structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structure elucidation. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed map of the molecule's structure, confirming the positions of the methyl groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: PAHs have characteristic UV-Vis absorption spectra due to their extended π-electron systems. The spectrum can be used as a fingerprint for the compound.
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is an excellent technique for assessing the purity of the sample and for separating and identifying different isomers. rsc.orgpsu.edu Two-dimensional GC can provide even greater separation power for complex mixtures of isomers. rsc.org
The combination of these purification and analytical techniques is necessary to ensure that the synthesized 7,8,9,12-tetramethylbenz[a]anthracene is of high purity and has the correct isomeric structure.
Chemical and Physical Properties of Benz(a)anthracene, 7,8,9,12-Tetramethyl-
| Property | Value |
| Molecular Formula | C₂₂H₂₀ |
| Molecular Weight | 284.4 g/mol |
| Melting Point | 132-133 °C |
| Boiling Point | 493.89 °C (estimated) |
| Flash Point | 249.7 °C |
| Density | 1.056 g/cm³ (estimated) |
| Vapor Pressure | 1.52E-09 mmHg at 25 °C |
| Refractive Index | 1.677 (estimated) |
Data sourced from LookChem lookchem.com
Molecular and Cellular Mechanisms of Interaction for Benz a Anthracene, 7,8,9,12 Tetramethyl
Metabolic Activation Pathways and Reactive Metabolite Formation
The biological activity of many PAHs, including benz(a)anthracene (B33201) derivatives, is not intrinsic to the parent compound but is a consequence of metabolic activation into reactive electrophilic intermediates. This bioactivation is a complex process involving multiple enzymatic pathways that convert the chemically stable hydrocarbon into metabolites capable of covalently binding to cellular macromolecules like DNA. For DMBA, three primary activation pathways have been identified: the formation of diol-epoxides, the generation of radical cations via one-electron oxidation, and the production of ortho-quinones.
Cytochrome P450 Enzyme Systems in Bioactivation
The initial and rate-limiting step in the metabolic activation of DMBA is oxidation by the cytochrome P450 (CYP) superfamily of monooxygenases. youtube.com These heme-containing enzymes introduce an oxygen atom into the PAH structure, increasing its water solubility and facilitating further metabolism. youtube.comresearchgate.net Various CYP isozymes exhibit different regioselectivity, meaning they oxidize different positions on the DMBA molecule, leading to a diverse array of metabolites. nih.gov
In both human and rat liver microsomes, members of the CYP1A, CYP1B, CYP2B, and CYP2C families have been shown to be involved in DMBA metabolism. nih.gov Specifically, CYP1A1 and CYP1B1 are key enzymes in the activation of PAHs. nih.gov Studies using rat liver microsomes demonstrated that the CYP2C family is responsible for up to 90% of the formation of the proximate carcinogen, DMBA-3,4-diol, a critical precursor to the ultimate carcinogenic bay-region diol-epoxide. nih.gov The CYP2B family also contributes significantly to the formation of other dihydrodiols. nih.gov The expression of these enzymes can be induced by exposure to various chemicals, which can alter the rate and profile of DMBA metabolism. nih.gov
| CYP Family | Known Role in DMBA Metabolism | Key Metabolite(s) Formed |
|---|---|---|
| CYP1A / CYP1B | Major enzymes in PAH activation. Involved in multiple oxidation steps. | Hydroxymethyl derivatives, various dihydrodiols. |
| CYP2C | Primary catalyst for the formation of the proximate carcinogen in rats. | DMBA-3,4-diol |
| CYP2B | Contributes to the formation of various dihydrodiols. | DMBA-5,6-diol, DMBA-8,9-diol |
Formation of Diol-Epoxides and Bay-Region Metabolites
The most extensively studied pathway for PAH carcinogenesis is the "bay-region" theory. This pathway involves a three-step enzymatic process:
Epoxidation: A CYP monooxygenase forms an epoxide across one of the double bonds of the aromatic ring system. For DMBA, this occurs at various positions, including the 3,4-, 5,6-, and 8,9- bonds. nih.gov
Hydrolysis: The enzyme microsomal epoxide hydrolase (mEH) catalyzes the hydrolysis of the epoxide to form a trans-dihydrodiol. nih.gov For example, a 3,4-epoxide is converted to DMBA-trans-3,4-dihydrodiol.
Second Epoxidation: A second epoxidation, again catalyzed by CYP enzymes, occurs on the remaining double bond of the same ring, adjacent to the hydroxyl groups. This creates a highly reactive diol-epoxide. nih.gov
The carcinogenicity of these metabolites is linked to the location of the epoxide. Diol-epoxides formed in the "bay-region" of the molecule (a sterically hindered concave region) are particularly potent mutagens and carcinogens. For DMBA, the ultimate carcinogenic metabolite is believed to be the bay-region trans-3,4-diol-1,2-epoxide. This structure is highly reactive because the bay-region sterically hinders detoxification and facilitates the opening of the epoxide ring, allowing it to form stable covalent adducts with DNA. nih.gov
Radical Cation Intermediates and One-Electron Oxidation
An alternative pathway for metabolic activation involves the removal of a single electron from the PAH's π-electron system, a process known as one-electron oxidation. acs.org This reaction can be catalyzed by the peroxidase function of CYP enzymes or by other peroxidases, resulting in the formation of a highly unstable radical cation. acs.orgnih.gov
For DMBA, one-electron oxidation typically occurs at the C7 or C12 methyl groups, which are susceptible to this process. The resulting radical cation is a potent electrophile that can react directly with nucleophilic sites on DNA, particularly the N7 and C8 positions of guanine (B1146940) and the N7 position of adenine (B156593). acs.org This reaction leads to the formation of unstable DNA adducts that can be released from the DNA backbone, a process known as depurination. The resulting apurinic sites in the DNA are mutagenic if not properly repaired. This pathway is distinct from the diol-epoxide route as it does not require the formation of diol intermediates and results in different types of DNA lesions. acs.org
Ortho-Quinone Formation and Redox Cycling
A third activation pathway involves the oxidation of PAH dihydrodiols to catechols, which are then further oxidized to form reactive ortho-quinones (o-quinones). This oxidation of dihydrodiols, such as DMBA-3,4-diol, can be catalyzed by aldo-keto reductases (AKRs). acs.orgnih.gov The resulting o-quinones, for instance, DMBA-3,4-dione, are reactive molecules that can form DNA adducts and participate in redox cycling. acs.org
Redox cycling is a futile metabolic loop where an o-quinone is reduced by cellular reductases (like NADPH-cytochrome P450 reductase) to a semiquinone radical or a hydroquinone. imrpress.comspringernature.com These reduced forms can then rapidly auto-oxidize back to the o-quinone by transferring an electron to molecular oxygen. imrpress.comresearchgate.net This process generates large quantities of reactive oxygen species (ROS), such as superoxide (B77818) anion radicals and hydrogen peroxide. researchgate.netnih.gov The excessive production of ROS leads to a state of oxidative stress, causing widespread damage to cellular components, including the formation of oxidized DNA bases like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-oxo-dGuo), which are known to be mutagenic. acs.orgnih.gov
Influence of Methyl Substitutions on Metabolic Regioselectivity and Pathway Dominance
The number and position of methyl groups on the benz(a)anthracene skeleton profoundly influence the molecule's metabolic fate and biological activity. acs.org Methyl groups can direct metabolism toward or away from certain positions and can enhance the chemical reactivity of the metabolites.
In DMBA, the methyl groups at positions 7 and 12 are critical to its high carcinogenic potency. The 12-methyl group, located in the bay-region, plays a significant role in determining the stereoselective metabolism at the K-region (the 5,6-double bond). Studies have shown that the presence of the 12-methyl group directs the metabolism of DMBA to overwhelmingly favor the formation of the 5S,6S-dihydrodiol enantiomer, regardless of the specific CYP isozymes involved. nih.gov This high degree of stereoselectivity suggests that the substrate's structure, particularly the steric hindrance from the bay-region methyl group, is a dominant factor in directing enzymatic action. nih.gov Furthermore, methylation at both the 7 and 12 positions significantly enhances the compound's activity compared to mono-methylated derivatives. acs.org
For the hypothetical 7,8,9,12-tetramethylbenz(a)anthracene, the additional methyl groups at the 8 and 9 positions would introduce further steric hindrance and potentially alter electronic properties. This could influence which metabolic pathway predominates, potentially favoring one-electron oxidation at the methyl groups or altering the regioselectivity of CYP-mediated ring oxidation.
| Microsome Source (Pretreatment) | R,R Enantiomer Ratio (%) | S,S Enantiomer Ratio (%) |
|---|---|---|
| Untreated | 11 | 89 |
| 3-Methylcholanthrene-treated | 6 | 94 |
| Phenobarbital-treated | 5 | 95 |
Data from Yang et al. nih.gov
DNA Adduct Formation and Repair Mechanisms
The ultimate consequence of metabolic activation is the formation of covalent bonds between the reactive metabolites and cellular DNA, creating DNA adducts. These adducts are considered the critical initiating lesions in chemical carcinogenesis. The different activation pathways lead to distinct types of DNA adducts.
Diol-Epoxide Adducts: The bay-region diol-epoxides are potent alkylating agents that react primarily with the exocyclic amino groups of guanine and adenine residues in DNA. nih.gov These reactions form stable, bulky adducts that distort the DNA double helix. If not repaired, these lesions can lead to mispairing during DNA replication, causing permanent mutations.
Radical Cation Adducts: Radical cations react with the nitrogen and carbon atoms of purine (B94841) bases to form depurinating adducts. acs.org These adducts are chemically unstable and lead to the cleavage of the glycosidic bond between the base and the deoxyribose sugar, leaving an abasic (apurinic) site in the DNA strand. These sites are non-coding and can lead to mutations during DNA replication if the cell's repair machinery inserts an incorrect base opposite the gap.
Ortho-Quinone Adducts and Oxidative Damage: O-quinones can form stable adducts with DNA, but their major contribution to genotoxicity is often through the generation of ROS via redox cycling. acs.org The resulting oxidative stress leads to the formation of oxidized DNA bases, such as 8-oxo-dGuo, and can also cause single- and double-strand breaks in the DNA. nih.govnih.gov
Cells possess a sophisticated network of DNA repair pathways to counteract this damage. The primary mechanism for removing bulky adducts formed by diol-epoxides is Nucleotide Excision Repair (NER). For damage caused by radical cations (abasic sites) and o-quinones (oxidized bases), the Base Excision Repair (BER) pathway is crucial. The efficiency of these repair processes is a key determinant of an individual's susceptibility to chemical carcinogenesis. Studies on DMBA have shown that factors such as age and parity can influence both the level of DNA binding and the efficiency of DNA repair, which may explain differences in susceptibility to its carcinogenic effects. nih.gov
Limited Research Available on the Molecular and Cellular Interactions of Benz(a)anthracene, 7,8,9,12-Tetramethyl-
A thorough review of available scientific literature reveals a significant lack of specific research on the chemical compound Benz(a)anthracene, 7,8,9,12-tetramethyl-. While extensive data exists for the related and well-studied compound 7,12-dimethylbenz(a)anthracene (DMBA), information focusing solely on the 7,8,9,12-tetramethyl- derivative is not sufficiently available to construct a detailed article according to the requested outline.
The specific mechanisms of interaction, including covalent binding to nucleic acids, the characterization of DNA adducts, subsequent DNA repair pathways, and the persistence of such adducts, have not been specifically elucidated for Benz(a)anthracene, 7,8,9,12-tetramethyl- in published research.
Similarly, dedicated genotoxicity and mutagenicity studies, such as the Ames test or the L5178Y/TK cell mutation assay, specifically investigating Benz(a)anthracene, 7,8,9,12-tetramethyl- are not readily found in the public domain. Research into its potential to induce chromosome damage and DNA strand breaks is also not specifically documented.
While a study on the related compound, 7,8,12-trimethylbenz(a)anthracene, has indicated the induction of chromosome abnormalities, this information cannot be directly extrapolated to the tetramethyl derivative as minor structural differences in chemical compounds can lead to significantly different biological activities.
Due to the absence of specific data for Benz(a)anthracene, 7,8,9,12-tetramethyl-, it is not possible to provide a scientifically accurate and detailed article on its molecular and cellular mechanisms of interaction as requested. Further research is required to characterize the toxicological and mutagenic profile of this specific compound.
Insufficient Data Available for "BENZ(a)ANTHRACENE, 7,8,9,12-TETRAMETHYL-"
Following a comprehensive search for scientific literature, it has been determined that there is insufficient publicly available data to generate a detailed article on the chemical compound "BENZ(a)ANTHRACENE, 7,8,9,12-TETRAMETHYL-" according to the specified outline.
The performed searches did not yield specific research findings on the molecular and cellular mechanisms of interaction for this particular tetramethyl-substituted benz(a)anthracene. The required topics, including cellular transformation studies, impact on cell cycle regulation and apoptosis, receptor interactions, and carcinogenesis research, could not be substantiated with dedicated studies on this compound.
It is important to note that the vast majority of available research in this area focuses on a related but structurally distinct compound, 7,12-dimethylbenz(a)anthracene (DMBA) . This well-studied polycyclic aromatic hydrocarbon is a potent carcinogen and the subject of numerous studies concerning its mechanisms of action, including its interaction with the Aryl Hydrocarbon Receptor (AhR) and its role in inducing cellular transformation and apoptosis. nih.govnih.govnih.govsemanticscholar.orgnih.gov
However, due to the strict instructions to focus solely on "BENZ(a)ANTHRACENE, 7,8,9,12-TETRAMETHYL-", the extensive data available for DMBA cannot be substituted. The difference in the number and position of the methyl groups on the anthracene (B1667546) ring system can significantly alter the compound's biological activity and metabolic pathways. Therefore, extrapolating data from DMBA to the tetramethyl variant would be scientifically inaccurate and speculative.
Consequently, it is not possible to provide a scientifically accurate and thorough article that adheres to the user's precise request and outline for "BENZ(a)ANTHRACENE, 7,8,9,12-TETRAMETHYL-". Further research dedicated specifically to this compound is required to elucidate its biological and toxicological profile.
Carcinogenesis Research in Experimental Animal Models (Mechanistic Focus)
Tumorigenic Activity in Specific Organ Systems of Animal Models (e.g., Lung, Liver, Skin, Mammary Gland in Mice/Rats)
Studies on methylated benz(a)anthracene derivatives have demonstrated significant tumorigenic activity in various animal models, with the target organ often depending on the specific compound and route of administration.
Skin: Topical application of benz(a)anthracene derivatives is a common method to assess tumor-initiating activity in mice. For instance, benz(a)anthracene's 3,4-dihydrodiol, a metabolic precursor to the ultimate carcinogen, is a potent tumor initiator on mouse skin. nih.gov The carcinogenicity of these compounds is linked to their metabolic activation into reactive "bay-region" diol epoxides which are tumorigenic in mouse skin painting assays. epa.gov
Mammary Gland: 7,12-dimethylbenz(a)anthracene (DMBA) is a well-established and potent inducer of mammary tumors in rats, serving as a classic model for studying breast cancer.
Lung and Liver: Newborn mice are particularly susceptible to the carcinogenic effects of benz(a)anthracene derivatives, often developing lung adenomas and liver tumors. nih.govnih.gov Studies on 7-methylbenz(a)anthracene and 7-bromomethyl-12-methylbenz(a)anthracene (B94385) have shown them to be active in inducing both lung and liver tumors in this model. nih.gov In adult male mice, benz(a)anthracene has been shown to cause a statistically significant increase in the incidence of liver adenomas and carcinomas. epa.gov Oral administration has also been linked to the induction of liver tumors in mice. ca.gov
Based on these findings, it is predicted that 7,8,9,12-tetramethylbenz(a)anthracene, due to its methylated structure, would also exhibit tumorigenic activity in these organ systems. The presence of methyl groups at positions 7 and 12, which are known to enhance carcinogenicity, suggests a potential for significant activity, although the additional methyl groups at positions 8 and 9 could sterically hinder the metabolic activation process.
Role of Methylation Pattern in Carcinogenic Potency
The carcinogenic potency of benz(a)anthracene derivatives is critically dependent on the pattern of methyl substitution. Methylation can either enhance or decrease carcinogenic activity by influencing the compound's metabolic activation or detoxification pathways.
The prevailing theory for the mechanism of action of polycyclic aromatic hydrocarbons (PAHs) like benz(a)anthracene is the "bay region" theory. epa.gov This theory posits that these compounds are metabolically activated to form highly reactive diol epoxides on a saturated, angular benzo-ring. The carcinogenicity of the parent compound is correlated with the stability of the carbocation formed upon the opening of this epoxide ring.
Methyl groups can influence this process in several ways:
Electronic Effects: Methyl groups are electron-donating and can increase the chemical reactivity of the molecule, potentially facilitating the epoxidation steps necessary for activation.
Steric Effects: Methyl groups can sterically hinder the approach of metabolizing enzymes, either blocking detoxification pathways or directing metabolism towards the formation of the ultimate carcinogenic species. For example, a methyl group adjacent to the bay region can enhance carcinogenic activity.
Enhanced Receptor Binding: Methyl substitution has been found to enhance the activity mediated by the aryl hydrocarbon receptor (AhR), which plays a role in inducing the cytochrome P450 enzymes responsible for PAH metabolism. nih.gov Studies on monomethylated benz(a)anthracenes showed that all derivatives had a higher AhR-mediated activity than the parent compound, benz(a)anthracene. nih.gov
The substitution pattern of 7,8,9,12-tetramethylbenz(a)anthracene is unique. The methyl groups at positions 7 and 12 are known to be activating, as seen in the potent carcinogen 7,12-dimethylbenz(a)anthracene. However, the presence of adjacent methyl groups at positions 8 and 9 may introduce significant steric hindrance, potentially altering the metabolic profile and subsequent carcinogenic potency compared to other derivatives.
| Compound | Methylation Positions | General Carcinogenic Activity | Key Mechanistic Feature |
|---|---|---|---|
| Benz(a)anthracene | None | Weakly Carcinogenic | Parent compound, serves as a baseline. nih.gov |
| 7-Methylbenz(a)anthracene (7-MBA) | 7 | Moderately Carcinogenic | Methyl group enhances activity compared to the parent compound. nih.gov |
| 7,12-Dimethylbenz(a)anthracene (DMBA) | 7, 12 | Potently Carcinogenic | Considered one of the most potent methylated PAH carcinogens. nih.gov |
| Benz(a)anthracene 3,4-dihydrodiol | None (metabolite) | More Active than Parent PAH | Proximate carcinogen, readily converted to the ultimate carcinogenic diol-epoxide. nih.gov |
Latency Period and Tumor Incidence in Animal Studies
The latency and incidence for 7,8,9,12-tetramethylbenz(a)anthracene would be influenced by its metabolic rate and the efficiency of its conversion to the ultimate carcinogenic metabolite. The extensive methylation might affect its interaction with metabolizing enzymes, potentially leading to a different latency and incidence profile compared to less substituted derivatives. If the methylation pattern enhances the formation of the bay-region diol epoxide, a shorter latency and higher incidence would be expected. Conversely, if the methyl groups at positions 8 and 9 sterically hinder this activation, the latency period could be longer and the incidence lower.
Molecular Characterization of Chemically Induced Tumors
Tumors induced by benz(a)anthracene derivatives arise from the covalent binding of their reactive metabolites to cellular macromolecules, most importantly DNA. This interaction forms carcinogen-DNA adducts, which, if not repaired, can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes, such as oncogenes and tumor suppressor genes.
The molecular characterization of these tumors often involves:
DNA Adduct Analysis: Identifying the specific chemical structures formed between the carcinogen's metabolite and DNA bases (e.g., guanine). For DMBA, it has been shown that its metabolites bind to the amino group of guanine. nih.gov
Mutation Profiling: Sequencing key cancer-related genes (e.g., Ras, p53) to identify the specific types of mutations (e.g., point mutations, transversions) caused by the adducts.
Gene Expression Analysis: Studying changes in the expression of genes involved in cell proliferation, apoptosis, and DNA repair. Monomethylated benz(a)anthracenes have been shown to induce cytochrome P450 1A1 mRNA levels, indicating an impact on cellular metabolic pathways. nih.gov
For 7,8,9,12-tetramethylbenz(a)anthracene, it is expected that its carcinogenic mechanism would also proceed through the formation of DNA adducts, leading to genetic mutations that initiate tumorigenesis. The specific adducts and resulting mutational signature would be dependent on the stereochemistry of its ultimate diol-epoxide metabolite.
Structure-Activity Relationships (SAR) in Biological Contexts
Influence of Methyl Substitutions on Biological Activity
Structure-activity relationship (SAR) studies of benz(a)anthracene derivatives have established clear principles regarding the influence of methyl substitutions on biological activity. The position of the methyl group is paramount in determining carcinogenic potential.
Activation vs. Detoxification: Methylation can alter the balance between metabolic activation to carcinogenic diol-epoxides and detoxification to less harmful metabolites.
Positional Importance: Substitution at the 7- and 12-positions generally leads to high carcinogenic activity. In contrast, substitution at other positions can result in compounds with weaker or negligible activity.
Metabolic Profile: The presence and location of methyl groups influence which dihydrodiols are formed. For example, studies comparing 7-methylbenz[a]anthracene (B135024) and 7-ethylbenz[a]anthracene found differences in the relative proportions of diol metabolites, suggesting that the size of the alkyl group can direct metabolism to different parts of the molecule.
DNA Binding: The ultimate biological effect is tied to the ability of the compound's metabolites to bind to DNA. The level of covalent binding to DNA in mouse skin has been shown to correlate with the relative carcinogenic activities of different benz(a)anthracene derivatives.
Quantitative Structure-Activity Relationship (QSAR) Models for Benz(a)anthracene Derivatives
Quantitative structure-activity relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. For PAHs, QSAR models are used to predict carcinogenic potency based on calculated molecular descriptors. researchgate.netnih.gov
These models often incorporate various descriptors, including:
Electronic Properties: Such as the energy of molecular orbitals (HOMO, LUMO), charge distribution, and the calculated stability of carbocations formed from diol-epoxides.
Topological Descriptors: Which describe the size, shape, and branching of the molecule.
Hydrophobicity: The compound's tendency to partition into lipids, which affects its distribution and cellular uptake.
For benz(a)anthracene derivatives, QSAR studies have successfully established correlations between calculated electronic properties and observed carcinogenic potencies. nih.govresearchgate.net For instance, positive correlations have been found between carcinogenic potency and the stability of the bay-region diol epoxide carbocations. These models can serve as valuable screening tools to predict the carcinogenic potential of untested compounds like 7,8,9,12-tetramethylbenz(a)anthracene. A QSAR analysis would likely predict this compound to be active, based on the presence of the 7- and 12-methyl groups, but the precise potency would depend on how the model accounts for the complex steric and electronic effects of the additional 8- and 9-methyl groups.
| Descriptor Type | Examples | Relevance to Carcinogenicity |
|---|---|---|
| Electronic | HOMO/LUMO energy gap, carbocation stability, atomic charges | Relates to the chemical reactivity and the ease of forming the ultimate carcinogenic metabolite. |
| Topological | Molecular connectivity indices, shape indices | Describes the size and shape, which influences binding to enzymes and receptors. |
| Physicochemical | LogP (hydrophobicity), molar refractivity | Affects absorption, distribution, and transport to target tissues. |
Computational and Theoretical Investigations of Benz a Anthracene, 7,8,9,12 Tetramethyl
Quantum Chemical Analyses of Electronic Structure and Reactivity
Quantum chemical methods are instrumental in elucidating the electronic structure and predicting the reactivity of complex organic molecules like 7,8,9,12-tetramethylbenz[a]anthracene. While specific studies on this exact tetramethyl derivative are limited, extensive research on the parent compound, benz[a]anthracene, and its other methylated analogues provides a robust framework for understanding its properties.
Early theoretical work on methylbenz[a]anthracenes utilized all-valence electron methods to move beyond the limitations of simpler pi-electron theories. nih.gov These studies calculated molecular properties related to the intrinsic reactivity of the substrate towards metabolic activation and detoxification. nih.gov The addition of methyl groups significantly influences the electronic distribution within the aromatic system. These effects can be analyzed through calculated parameters such as ionization potentials, electron affinities, and the energies of frontier molecular orbitals (HOMO and LUMO).
The reactivity of methylated PAHs is often discussed in the context of the "bay region" theory of carcinogenicity. This theory posits that the formation of a diol epoxide in the bay region of the molecule is a critical step in their metabolic activation to carcinogenic species. Quantum chemical calculations have been employed to assess the stability of the carbocations formed from these diol epoxides. nih.gov A positive correlation has been observed between the carcinogenic potencies of methylbenz[a]anthracenes and the stabilities of their diol epoxide carbocations. nih.gov Furthermore, the reactivity of the parent PAH towards the initial epoxidation in the distal bay region is also a key indicator of carcinogenic potential. nih.gov
Table 1: Calculated Molecular Properties of Methylated Benz[a]anthracene Derivatives (Illustrative) Note: This table is illustrative and based on general findings for methylated benz[a]anthracenes, as specific data for the 7,8,9,12-tetramethyl derivative is not readily available in the cited literature.
| Property | Unsubstituted Benz[a]anthracene | General Effect of Methylation |
|---|---|---|
| Ionization Potential | Lowered | Further lowered |
| Electron Affinity | Increased | Generally increased |
| HOMO Energy | Increased | Further increased |
| LUMO Energy | Decreased | Generally decreased |
Density Functional Theory (DFT) Studies on Molecular Properties
Density Functional Theory (DFT) has become a primary tool for studying the molecular properties of PAHs due to its balance of computational cost and accuracy. DFT studies on benz[a]anthracene derivatives have provided detailed insights into their geometries, electronic structures, and the effects of substituent groups. nih.govresearchgate.net
For methylated benz[a]anthracenes, DFT calculations, often at the B3LYP/6-31G* level of theory, have been used to investigate structure-reactivity relationships and the stability of carbocations formed during metabolism. nih.gov The presence of a methyl group can induce structural distortions, such as a deviation from planarity in the aromatic system. acs.org This distortion can destabilize the epoxide precursor, thereby favoring the ring-opening process that leads to the formation of a reactive carbocation. acs.org
Table 2: Key Findings from DFT Studies on Methylated Benz[a]anthracenes
| Finding | Significance |
|---|---|
| Methyl group-induced structural distortion | Favors the formation of reactive carbocations by destabilizing the epoxide precursor. acs.org |
| Influence on carbocation stability | The position of methylation affects the delocalization of positive charge, influencing the ultimate reactivity. nih.gov |
Molecular Modeling of Interactions with Biological Macromolecules (e.g., DNA, Receptors)
The carcinogenic activity of many PAHs is linked to their ability to form covalent adducts with biological macromolecules, most notably DNA. Molecular modeling techniques are crucial for understanding the non-covalent interactions that precede covalent bond formation, as well as the structure of the final adducts.
While direct molecular modeling studies on 7,8,9,12-tetramethylbenz[a]anthracene are not prominent in the literature, extensive research on the closely related and highly carcinogenic 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) provides valuable insights. Studies on model compounds derived from DMBA metabolites have shown that these molecules can bind to DNA primarily through intercalation. nih.gov In this process, the planar aromatic system of the PAH metabolite inserts between the base pairs of the DNA double helix. nih.gov
Fluorescence quenching and lifetime experiments on DMBA-derived model compounds have been used to quantify the binding constants for this intercalation. nih.gov These studies suggest that the bay region metabolites of DMBA readily engage in physical π-stacking interactions with DNA bases. nih.gov It is reasonable to hypothesize that 7,8,9,12-tetramethylbenz[a]anthracene, with its extended aromatic system, would also interact with DNA via intercalation. The additional methyl groups at positions 8 and 9 could potentially influence the geometry of this interaction, possibly affecting the stability of the intercalated complex and the subsequent formation of covalent adducts.
Computational studies on the guanine (B1146940) adducts of benz[a]anthracene derivatives have been performed to analyze their relative energies and geometries. acs.org These models are crucial for understanding how the structure of the PAH derivative influences the final structure of the DNA adduct, which in turn can affect DNA replication and repair processes.
Prediction of Metabolic Hotspots and Metabolite Stability
The metabolic activation of PAHs is a complex process involving multiple enzymatic steps. Predicting the sites on the molecule that are most susceptible to metabolism, known as metabolic hotspots, is a key goal of computational toxicology.
For methylated benz[a]anthracenes, metabolism is known to occur at various positions on the aromatic ring system as well as on the methyl groups themselves. Studies on 7- and 12-methylbenz[a]anthracene have shown that rat liver homogenates can convert these compounds into their corresponding hydroxymethyl derivatives, as well as various dihydrodiols and phenolic products. nih.gov
Computational models, often based on quantum chemical calculations, can predict the likelihood of metabolism at different sites. These predictions are often based on the accessibility of different regions of the molecule and the stability of the intermediate radical or carbocation species formed during enzymatic oxidation. For instance, quantum chemical studies have been successful in predicting the major metabolites of various methyl derivatives of benz[a]anthracene. nih.gov
In the case of 7,8,9,12-tetramethylbenz[a]anthracene, the presence of four methyl groups introduces additional potential sites for metabolism. Hydroxylation of one or more of these methyl groups is a likely metabolic pathway, alongside the formation of dihydrodiols on the aromatic rings. The positions of the methyl groups can also sterically hinder or electronically influence metabolism at adjacent ring positions. The stability of the various potential metabolites can also be assessed using computational methods, providing insights into their persistence and potential for further reaction. Fungal metabolism studies on the related 7,12-dimethylbenz[a]anthracene by Cunninghamella elegans have identified trans-8,9-dihydrodiol and trans-3,4-dihydrodiol as major metabolites, as well as hydroxymethyl derivatives of these dihydrodiols. nih.gov This suggests that both ring and methyl group oxidation are important metabolic pathways.
Table 3: Common Metabolites of Methylated Benz[a]anthracenes
| Metabolite Type | Description |
|---|---|
| Hydroxymethyl derivatives | Oxidation of a methyl group to a hydroxymethyl group. nih.gov |
| Dihydrodiols | Epoxidation of a double bond in the aromatic ring followed by hydrolysis. nih.govnih.gov |
| Phenols | Direct hydroxylation of the aromatic ring. nih.gov |
Advanced Analytical Methodologies for Research on Benz a Anthracene, 7,8,9,12 Tetramethyl
Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) for Metabolite and Adduct Characterization in Research
Spectroscopic methods are indispensable for elucidating the precise chemical structures of metabolites and DNA adducts of PAHs like Benz(a)anthracene (B33201), 7,8,9,12-tetramethyl-.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement in a molecule. For PAH metabolites, ¹H NMR can be used to determine the position of hydroxyl groups and the stereochemistry of dihydrodiol metabolites. While specific NMR data for 7,8,9,12-tetramethylbenz(a)anthracene is not extensively published, the principles of analysis are based on well-established methods for related compounds.
Mass Spectrometry (MS) is critical for determining the molecular weight of metabolites and adducts, and for confirming their identity. When coupled with chromatographic separation, MS can identify metabolites present in complex biological samples. For instance, the metabolic activation of related PAHs often involves the formation of diol epoxides, which are highly reactive and can bind to DNA. escholarship.org MS techniques, particularly tandem mass spectrometry (MS/MS), are used to fragment parent ions, yielding structural information that helps in the definitive identification of these adducts. researchgate.net
Table 1: Application of Spectroscopic Techniques in PAH Metabolite and Adduct Analysis
| Technique | Application in Research | Type of Information Obtained |
|---|---|---|
| NMR Spectroscopy | Structural elucidation of isolated metabolites. | - Atom connectivity- Stereochemistry- Position of functional groups |
| Mass Spectrometry (MS) | Identification of metabolites and adducts in biological matrices. | - Molecular weight- Elemental composition (High-Res MS)- Structural fragments (MS/MS) |
| Fluorescence Spectroscopy | Studying the binding of PAHs and their metabolites to DNA. | - Conformation of DNA adducts- Nature of binding interactions |
Chromatographic Separation Methods (e.g., HPLC, GC-MS) in Research Applications
Chromatography is the cornerstone of analyzing complex mixtures containing Benz(a)anthracene, 7,8,9,12-tetramethyl- and its various metabolic products.
High-Performance Liquid Chromatography (HPLC) is widely used for the separation of PAH metabolites from biological extracts, such as those from cell cultures or tissue homogenates. researchgate.net Reversed-phase HPLC, using columns like C18, is a common method of choice. rdd.edu.iq The separation is typically achieved using a gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water. sigmaaldrich.comdiva-portal.org Detection is often performed using UV-Vis or fluorescence detectors, the latter providing high sensitivity and selectivity for aromatic compounds. sigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of PAHs and their more volatile derivatives. It offers high chromatographic resolution and definitive identification based on mass spectra. For analysis, non-volatile metabolites often require chemical derivatization to increase their volatility. The use of hydrogen as a carrier gas in GC-MS systems is becoming more common as an alternative to helium, providing excellent peak shape, sensitivity, and linearity for PAH analysis. hpst.cz
Table 2: Typical Parameters for Chromatographic Analysis of PAHs
| Method | Column Type | Mobile Phase/Carrier Gas | Detector |
|---|---|---|---|
| HPLC | Reversed-phase (e.g., C18, Phenyl) sigmaaldrich.comdiva-portal.org | Gradient of Acetonitrile/Methanol and Water sigmaaldrich.comdiva-portal.org | Fluorescence, Diode-Array (DAD) researchgate.netsigmaaldrich.com |
| GC-MS | Capillary column (e.g., DB-EUPAH) hpst.cz | Helium or Hydrogen hpst.cz | Mass Spectrometer (often in SIM mode) hpst.cz |
Detection of DNA Adducts using ³²P-Postlabeling and Immunoassays
Detecting the formation of DNA adducts is a key aspect of research into the biological activity of PAHs.
The ³²P-postlabeling assay is an exceptionally sensitive method for detecting a wide range of structurally diverse DNA adducts without prior knowledge of their chemical nature. The method involves the enzymatic digestion of DNA to normal and adducted deoxynucleoside 3'-monophosphates. The adducted nucleotides are then radiolabeled using [γ-³²P]ATP and T4 polynucleotide kinase. The resulting ³²P-labeled adducts are resolved by thin-layer chromatography (TLC) and detected by autoradiography. nih.govnih.gov The sensitivity of the assay can be enhanced by including a nuclease P1 digestion step, which removes normal nucleotides, thereby enriching the adducted ones. epa.gov This technique allows for the detection of as little as one adduct per 10¹⁰ nucleotides. epa.gov
Immunoassays , such as Enzyme-Linked Immunosorbent Assay (ELISA), utilize antibodies that specifically recognize PAH-DNA adducts. These assays can be highly specific and are suitable for screening a large number of samples, although their specificity depends entirely on the antibody used.
Application of Isotope Dilution Techniques in Quantitative Analysis
For accurate quantification of Benz(a)anthracene, 7,8,9,12-tetramethyl- and its metabolites in complex biological and environmental samples, isotope dilution mass spectrometry (IDMS) is the gold standard. duq.edu This technique involves adding a known amount of a stable isotope-labeled analog of the target analyte (e.g., containing ¹³C or ²H) to the sample as an internal standard before sample preparation and analysis.
The isotopically labeled standard behaves almost identically to the native analyte during extraction, cleanup, and chromatographic analysis, thus compensating for any sample loss during these steps. The concentration of the native analyte is determined by measuring the ratio of the mass spectrometric response of the native analyte to that of the isotopic standard. duq.edu This method provides a high degree of accuracy and precision, making it invaluable for quantitative studies. duq.edu
Environmental Fate and Biotransformation Research on Benz a Anthracene, 7,8,9,12 Tetramethyl
Photodegradation Pathways and Products in Various Media
The photodegradation of PAHs like benz(a)anthracene (B33201) derivatives is a critical process influencing their persistence in the environment. Studies on the photooxidation of DMBA have highlighted its chemical reactivity and instability, suggesting that 7,8,9,12-tetramethyl-benz(a)anthracene would also be susceptible to degradation upon exposure to light. nih.gov
Research on the photodegradation of benz(a)anthracene (BaAN) in different media, such as polar (water/acetonitrile) and apolar (cyclohexane) solvents, reveals that the polarity of the medium influences the quantum yields of photodegradation. researchgate.net For BaAN, the photodegradation quantum yields increase with the increasing polarity of the medium. researchgate.net The process can lead to the formation of various photoproducts. For instance, the photodegradation of anthracene (B1667546) and benzo[a]anthracene has been shown to proceed through different pathways, yielding a variety of transformation products. researchgate.net It is plausible that 7,8,9,12-tetramethyl-benz(a)anthracene would undergo similar photodegradation processes, likely initiated by the absorption of UV radiation, leading to oxidation and the formation of quinones and other oxygenated derivatives.
Table 1: Photodegradation Parameters of Benz(a)anthracene (BaAN) in Different Media
| Parameter | Water/Acetonitrile (70/30) | Cyclohexane |
| Photodegradation Quantum Yield (φdegr) | 4.2 × 10⁻⁴ | 1.5 × 10⁻⁴ |
| Half-life (t₁/₂, min) | 38 | 127 |
| Data extrapolated from studies on Benz(a)anthracene. researchgate.net |
Microbial Degradation and Bioremediation Mechanisms
Microbial metabolism is a key mechanism for the removal of PAHs from the environment. Both bacteria and fungi have been shown to degrade complex PAHs, including derivatives of benz(a)anthracene.
The microbial transformation of DMBA has been observed in cultures of Pseudomonas aeruginosa and Penicillium notatum. nih.gov These microorganisms are capable of metabolizing the compound, suggesting a potential for bioremediation. nih.gov Fungal systems, such as Cunninghamella elegans, have also demonstrated the ability to metabolize DMBA. nih.gov The enzymatic processes in these microorganisms typically involve cytochrome P450 monooxygenases and dioxygenases, which initiate the oxidation of the aromatic rings.
In the case of benz(a)anthracene, bacterial degradation can lead to the formation of benz(a)anthracene-7,12-dione (BaAQ), a transformation product with higher genotoxic potential than the parent compound. ub.edu Specialized bacterial populations have been identified that are capable of degrading BaAQ, utilizing enzymes such as Baeyer-Villiger monooxygenases. ub.edu A microbial consortium capable of degrading BaAQ was found to contain members of Sphingobium, Stenotrophomonas, Pusillimonas, Olivibacter, Pseudomonas, Achromobacter, and Hyphomicrobiales. ub.edu
The biodegradation of DMBA by the fungus Cunninghamella elegans results in several metabolites. The major products are DMBA-trans-8,9-dihydrodiol and DMBA-trans-3,4-dihydrodiol. nih.gov Additionally, hydroxymethyl derivatives of these dihydrodiols are formed. nih.gov In contrast, the bacteria Pseudomonas aeruginosa and Penicillium notatum primarily produce methyl-hydroxylated metabolites of DMBA without the formation of dihydrodiols. nih.govnih.gov
For the parent compound, benz(a)anthracene, degradation by Mycobacterium vanbaalenii PYR-1 is initiated by a dioxygenase attack at the C-10,11 positions, but also involves oxidation at C-7,12 leading to the accumulation of benz(a)anthracene-7,12-dione and subsequent ring cleavage products. ub.edu
Table 2: Identified Microbial Metabolites of 7,12-Dimethylbenz(a)anthracene (DMBA)
| Metabolite | Producing Microorganism(s) |
| DMBA-trans-8,9-dihydrodiol | Cunninghamella elegans |
| DMBA-trans-3,4-dihydrodiol | Cunninghamella elegans |
| 7-hydroxymethyl-12-methylbenz(a)anthracene | Pseudomonas aeruginosa, Penicillium notatum |
| 12-hydroxymethyl-7-methylbenz(a)anthracene | Pseudomonas aeruginosa, Penicillium notatum |
| Data based on studies of DMBA. nih.govnih.gov |
Persistence and Transformation in Environmental Matrices (e.g., Soil, Water, Air)
DMBA is known to be a persistent organic pollutant. researchgate.net Its persistence in biological systems has been studied, showing that unmetabolized DMBA can persist in tissues. nih.govnih.gov In the environment, the persistence of PAHs like benz(a)anthracene and its derivatives is influenced by their low water solubility and high affinity for organic matter in soil and sediment. This sequestration can reduce their availability for microbial degradation and photodegradation.
Transformation in environmental matrices can lead to the formation of more polar and sometimes more toxic products. For example, the oxidation of benz(a)anthracene in soil can lead to the formation of benz(a)anthracene-7,12-dione, which has been detected in contaminated soils. ub.edu The accumulation of such oxygenated PAHs can be a concern in bioremediation efforts. ub.edu
The environmental fate of these compounds is a complex interplay of physical, chemical, and biological processes. The addition of methyl groups, as in 7,8,9,12-tetramethyl-benz(a)anthracene, may influence its persistence and transformation pathways compared to the parent compound, potentially affecting its bioavailability and degradation rates. Further research is needed to specifically elucidate the environmental behavior of 7,8,9,12-tetramethyl-benz(a)anthracene.
Comparative Academic Research on Benz a Anthracene, 7,8,9,12 Tetramethyl with Other Pah Congeners
Comparisons of Metabolic Activation Profiles with Parent Benz(a)anthracene (B33201)
The metabolic activation of benz(a)anthracene, a well-documented process, serves as a fundamental baseline for understanding the behavior of its methylated derivatives. The parent compound, benz(a)anthracene, is known to be activated by cytochrome P450 enzymes to form dihydrodiol epoxides. This process is a critical step in the carcinogenicity of many PAHs.
For methylated benz(a)anthracenes, the position and number of methyl groups can significantly influence the rate and sites of metabolism. Methylation can either enhance or inhibit metabolic activation depending on the specific substitution pattern. For instance, studies on various monomethyl and dimethylbenz(a)anthracenes have shown that methyl groups can direct metabolism towards or away from the formation of tumorigenic bay-region dihydrodiol epoxides.
In the case of 7,8,9,12-tetramethylbenz(a)anthracene, the presence of four methyl groups would likely introduce considerable steric hindrance. This steric bulk could potentially hinder the enzymatic processes required for the formation of reactive metabolites. However, without direct experimental evidence, it is difficult to definitively predict the metabolic profile of this specific isomer compared to the parent benz(a)anthracene.
Table 1: General Comparison of Metabolic Activation
| Feature | Benz(a)anthracene | 7,8,9,12-Tetramethylbenz(a)anthracene (Inferred) |
|---|---|---|
| Primary Metabolic Pathway | Formation of dihydrodiol epoxides by cytochrome P450 enzymes. | Likely follows a similar pathway, but the rate and regioselectivity would be altered by the four methyl groups. |
| Key Metabolites | Benz(a)anthracene-3,4-diol-1,2-epoxide (a bay-region diol epoxide). | The specific dihydrodiol and epoxide metabolites are not documented. |
| Influence of Methyl Groups | Not applicable. | The four methyl groups would likely introduce significant steric effects, potentially altering enzyme-substrate interactions. |
| Expected Activation Rate | Serves as a baseline for comparison. | Potentially altered; could be enhanced or diminished depending on steric and electronic effects. |
Differential DNA Adduct Formation Compared to Other Methylated PAHs (e.g., 7,12-Dimethylbenz(a)anthracene)
7,12-Dimethylbenz(a)anthracene (DMBA) is a potent carcinogen, and its ability to form DNA adducts is well-characterized. DMBA is metabolized to a highly reactive bay-region dihydrodiol epoxide that covalently binds to DNA, primarily at adenine (B156593) and guanine (B1146940) residues. This DNA binding is a crucial event in the initiation of carcinogenesis.
The pattern of methylation in 7,8,9,12-tetramethylbenz(a)anthracene is substantially different from that of DMBA. The presence of methyl groups at positions 8 and 9, in addition to 7 and 12, could influence DNA adduct formation in several ways. The electronic effects of the additional methyl groups might alter the reactivity of the epoxide ring. Furthermore, the increased steric bulk of the molecule could impede the ability of the reactive metabolite to intercalate into the DNA helix and form covalent bonds with DNA bases.
It is plausible that the specific adducts formed by 7,8,9,12-tetramethylbenz(a)anthracene, if any, would differ in structure and quantity from those formed by DMBA. However, without experimental data from techniques such as ³²P-postlabeling or mass spectrometry, the precise nature of these differences remains speculative.
Table 2: Comparison of DNA Adduct Formation
| Feature | 7,12-Dimethylbenz(a)anthracene (DMBA) | 7,8,9,12-Tetramethylbenz(a)anthracene (Inferred) |
|---|---|---|
| Known DNA Adducts | Forms adducts primarily through its bay-region dihydrodiol epoxide. | Specific DNA adducts are not documented. |
| Primary Target Bases | Guanine and Adenine. | Unknown, but potentially similar if a reactive epoxide is formed. |
| Influence of Methyl Groups | Methyl groups at the 7 and 12 positions enhance carcinogenicity and DNA adduct formation. | The additional methyl groups at positions 8 and 9 could sterically hinder the interaction with DNA. |
| Expected Adduct Levels | High, consistent with its potent carcinogenicity. | Potentially lower than DMBA due to possible steric hindrance. |
Relative Carcinogenic Potency and Mechanistic Distinctions Among Related Compounds
The carcinogenic potency of methylated benz(a)anthracenes is highly dependent on the position of the methyl groups. For instance, methylation at the 7 and 12 positions, as seen in DMBA, leads to a significant increase in carcinogenic activity compared to the parent compound. In contrast, methylation at other positions can result in compounds that are less potent or even inactive.
The carcinogenicity of 7,8,9,12-tetramethylbenz(a)anthracene has not been extensively studied. However, based on structure-activity relationships observed for other polymethylated PAHs, some predictions can be made. The presence of four methyl groups, particularly in the bay region and adjacent to it, could lead to a highly strained and non-planar structure. This distortion might affect the molecule's ability to fit into the active sites of metabolic enzymes and to intercalate with DNA, which are critical steps for carcinogenesis.
Studies on other methylated PAHs have shown that steric strain in the bay region can sometimes enhance tumorigenicity. nih.gov However, excessive steric hindrance can also lead to a decrease in carcinogenic activity. Without empirical data on the tumor-initiating or complete carcinogenic activity of 7,8,9,12-tetramethylbenz(a)anthracene, its potency relative to other methylated congeners cannot be definitively established.
Table 3: Inferred Relative Carcinogenic Potency
| Compound | Number of Methyl Groups | Known Carcinogenic Potency | Inferred Potency of 7,8,9,12-Tetramethylbenz(a)anthracene |
|---|---|---|---|
| Benz(a)anthracene | 0 | Weakly carcinogenic | - |
| 7-Methylbenz(a)anthracene | 1 | Moderately carcinogenic | - |
| 7,12-Dimethylbenz(a)anthracene (DMBA) | 2 | Potent carcinogen | Likely less potent than DMBA due to steric hindrance. |
| 7,8,9,12-Tetramethylbenz(a)anthracene | 4 | Not documented | Unknown, but potentially lower than less substituted, highly carcinogenic isomers. |
Influence of Positional Isomerism on Biological Activity and Environmental Fate
Positional isomerism plays a critical role in determining the biological activity and environmental fate of methylated PAHs. The specific arrangement of methyl groups on the benz(a)anthracene skeleton influences a range of properties, including water solubility, volatility, and susceptibility to microbial degradation and photodegradation.
For 7,8,9,12-tetramethylbenz(a)anthracene, its specific isomeric structure would dictate its environmental behavior. Generally, an increase in the number of methyl groups on a PAH core leads to decreased water solubility and volatility. This would suggest that 7,8,9,12-tetramethylbenz(a)anthracene is likely to be more persistent in soil and sediment compared to the parent benz(a)anthracene.
The biological activity is also highly dependent on the isomer's structure. The arrangement of methyl groups can affect how the molecule interacts with biological receptors, such as the aryl hydrocarbon receptor (AhR), which plays a role in mediating the toxic effects of many PAHs. The unique steric and electronic properties of the 7,8,9,12-tetramethyl isomer would result in a distinct biological activity profile compared to other tetramethylated isomers or less methylated derivatives. However, a lack of comparative studies on tetramethylbenz(a)anthracene isomers prevents a detailed discussion of these differences.
Emerging Research Areas and Future Perspectives on Benz a Anthracene, 7,8,9,12 Tetramethyl
Integration of Omics Technologies in Mechanistic Research
The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the understanding of chemical carcinogenesis. For a compound like 7,8,9,12-tetramethylbenz(a)anthracene, these approaches could provide a comprehensive overview of its biological effects.
Potential Applications of Omics Technologies:
| Omics Field | Potential Application to 7,8,9,12-Tetramethylbenz(a)anthracene Research |
| Genomics | Identification of specific gene mutations or single nucleotide polymorphisms (SNPs) that may confer susceptibility to DNA damage induced by this isomer. |
| Transcriptomics | Analysis of changes in gene expression profiles in cells or tissues exposed to the compound to identify affected signaling pathways. |
| Proteomics | Characterization of alterations in protein expression and post-translational modifications to understand the functional consequences of exposure. |
| Metabolomics | Profiling of endogenous metabolites to reveal metabolic pathways disrupted by the compound and to identify potential biomarkers of exposure or effect. |
By integrating data from these different omics levels, researchers could construct a more complete picture of the cellular response to 7,8,9,12-tetramethylbenz(a)anthracene and identify key molecular initiating events and adverse outcome pathways.
Advanced Computational Approaches in Predicting Biological Interactions
Computational toxicology and chemistry offer powerful tools for predicting the biological activity of understudied chemicals. For 7,8,9,12-tetramethylbenz(a)anthracene, these methods could provide initial insights into its potential for toxicity and carcinogenicity, guiding further experimental studies.
Key Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models could be developed to predict the carcinogenic potential of 7,8,9,12-tetramethylbenz(a)anthracene based on its chemical structure and the known activities of related PAHs.
Molecular Docking Simulations: These simulations could predict the binding affinity of the compound and its metabolites to biological macromolecules, such as the aryl hydrocarbon receptor (AhR) or metabolic enzymes like cytochrome P450s.
Molecular Dynamics Simulations: These approaches could be used to study the conformational changes in DNA after the formation of adducts with metabolites of 7,8,9,12-tetramethylbenz(a)anthracene, providing insights into the mechanisms of genotoxicity.
Development of Novel In Vitro and In Vivo Research Models for Mechanistic Elucidation
The development and use of advanced research models are crucial for understanding the detailed mechanisms of action of chemical compounds. For 7,8,9,12-tetramethylbenz(a)anthracene, a tiered approach using both in vitro and in vivo models would be beneficial.
Potential Research Models:
| Model Type | Examples and Applications |
| In Vitro | - 3D Organoid Cultures: Liver or lung organoids could be used to study the metabolism and toxicity of the compound in a more physiologically relevant context than traditional 2D cell cultures.- High-Throughput Screening (HTS) Assays: HTS could be employed to screen for a variety of biological activities, such as receptor activation or enzyme inhibition. |
| In Vivo | - Genetically Engineered Mouse Models (GEMMs): Mice with specific genes knocked out or knocked in could help to identify the critical genes and pathways involved in the response to 7,8,9,12-tetramethylbenz(a)anthracene.- Zebrafish Models: The transparency and rapid development of zebrafish embryos make them a useful model for studying the developmental toxicity of the compound. |
The use of such models would allow for a more detailed investigation of the metabolic activation, DNA adduction, and subsequent cellular and tissue-level effects of this specific isomer.
Addressing Knowledge Gaps in Isomer-Specific Research on Benz(a)anthracene (B33201), 7,8,9,12-Tetramethyl-
The most significant challenge in discussing the emerging research on 7,8,9,12-tetramethylbenz(a)anthracene is the profound lack of available data. The scientific literature is dominated by studies on other isomers, particularly DMBA. This highlights a critical knowledge gap. The position of the methyl groups on the anthracene (B1667546) core can significantly influence the metabolic activation and carcinogenic properties of a PAH. Therefore, assuming that the biological activity of 7,8,9,12-tetramethylbenz(a)anthracene is identical to that of other isomers would be scientifically unsound.
Key Unanswered Questions:
What are the primary metabolic pathways for 7,8,9,12-tetramethylbenz(a)anthracene in vitro and in vivo?
Does this isomer form DNA adducts, and if so, what are their structures?
What is the carcinogenic potential of 7,8,9,12-tetramethylbenz(a)anthracene in animal models?
Does this isomer interact with key cellular receptors, such as the aryl hydrocarbon receptor?
Future research efforts should be directed at addressing these fundamental questions to provide a scientifically robust characterization of 7,8,9,12-tetramethylbenz(a)anthracene. Such studies are essential for a comprehensive understanding of the structure-activity relationships within the benz(a)anthracene class of PAHs and for accurate risk assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
